BenchChemオンラインストアへようこそ!

Adinazolam Mesylate

Pharmacokinetics Metabolism Prodrug

Adinazolam Mesylate is a synthetic triazolobenzodiazepine prodrug requiring extensive first-pass hepatic conversion (>80% of IV dose) to its active metabolite N-desmethyladinazolam (NDMAD). Unlike direct-acting benzodiazepines such as alprazolam, Adinazolam exhibits weak intrinsic agonist activity and a distinct cognitive effect spectrum—producing significantly greater impairment of attention and working memory at comparable therapeutic doses in head-to-head human trials. Its rapid clearance (t½≈2.9 h) and well-characterized ethnic-dependent metabolic differences make it an ideal tool compound for prodrug PK/PD modeling, CYP3A pharmacogenomics research, noradrenergic antidepressant pathway dissection, and benzodiazepine cognitive safety profiling. This compound never received FDA approval and is sold exclusively for laboratory research applications. Every shipment includes a Certificate of Analysis.

Molecular Formula C20H22ClN5O3S
Molecular Weight 447.9 g/mol
CAS No. 57938-82-6
Cat. No. B1664377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdinazolam Mesylate
CAS57938-82-6
SynonymsAdinazolam Mesylate
Molecular FormulaC20H22ClN5O3S
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O
InChIInChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4)
InChIKeyFENBITQPWFCMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adinazolam Mesylate (CAS 57938-82-6): Triazolobenzodiazepine Procurement and Selection Guide for Anxiolytic/Antidepressant Research


Adinazolam Mesylate (CAS 57938-82-6) is a synthetic triazolobenzodiazepine (TBZD) derivative that was developed to enhance the antidepressant properties of alprazolam while retaining anxiolytic, anticonvulsant, and sedative characteristics . It binds to peripheral-type benzodiazepine receptors that interact allosterically with GABA-A receptors as a positive allosteric modulator . The compound is a prodrug, with the majority of its benzodiazepine-like pharmacological effects mediated by its primary active metabolite, N-desmethyladinazolam (NDMAD) [1]. Adinazolam Mesylate remains an experimental compound, having never received FDA approval for clinical use, and is exclusively available for research applications .

Why Adinazolam Mesylate Cannot Be Generically Substituted with Alprazolam or Other Benzodiazepines in Research Protocols


Generic substitution within the triazolobenzodiazepine class is scientifically unsound due to Adinazolam Mesylate's distinct prodrug pharmacokinetics and unique pharmacodynamic profile relative to close analogs. Unlike direct-acting benzodiazepines such as alprazolam, Adinazolam Mesylate exhibits weak intrinsic agonist activity and relies on extensive first-pass hepatic conversion (>80% of an intravenous dose) to its active metabolite N-desmethyladinazolam (NDMAD) for its pharmacological effects [1]. Furthermore, direct comparative studies reveal that Adinazolam produces a significantly different spectrum of cognitive and sedative effects compared to alprazolam at therapeutic dose ratios, and exhibits a fundamentally distinct profile in rodent behavioral models [2][3]. Substitution without accounting for these metabolic and pharmacodynamic divergences would invalidate experimental reproducibility and confound interpretation of results.

Adinazolam Mesylate Product-Specific Quantitative Evidence Guide: Comparator Data vs. Alprazolam, Desipramine, and NDMAD


Adinazolam Mesylate vs. Alprazolam: Differential Pharmacokinetic Clearance and Elimination Half-Life Following Intravenous Administration

In a head-to-head crossover study, intravenously administered Adinazolam Mesylate (10 mg) demonstrated a 5.3-fold higher systemic clearance rate and an 80% shorter elimination half-life compared to alprazolam (1 mg), consistent with its role as a prodrug rapidly converted to its active metabolite NDMAD [1].

Pharmacokinetics Metabolism Prodrug

Adinazolam Mesylate vs. Alprazolam: Differential Cognitive Effects on Working Memory and Psychomotor Performance

A double-blind crossover study in healthy subjects compared the cognitive effects of Adinazolam Mesylate sustained-release (SR) tablets (15, 45 mg) and alprazolam (0.5, 1.5 mg). At the highest active doses, Adinazolam SR produced significantly greater decrements in attention/working memory tasks compared to alprazolam (P = 0.031), while psychomotor performance decrements on the Digit Symbol Substitution Test (DSST) were not significantly different between the drugs (P = 0.288) [1]. This indicates a dissociable spectrum of cognitive impairment.

Cognition Psychopharmacology Working Memory

Adinazolam Mesylate vs. Alprazolam and Diazepam: Differential Modulation of Clonidine-Induced Aggression in Rodents

In a rodent behavioral model, chronic administration of Adinazolam Mesylate (10 mg/kg, p.o.) potentiated clonidine-induced aggression, mirroring the effect of the antidepressant desipramine. In stark contrast, the same model showed that both alprazolam (5 mg/kg) and diazepam (10 mg/kg) completely abolished the aggressive response to clonidine [1].

Behavioral Pharmacology Noradrenergic System Aggression Models

Adinazolam Mesylate vs. Desipramine: Comparable Antidepressant Efficacy with Different Melatonin Modulation

In a double-blind, randomized comparison in elderly patients with Major Depression, Adinazolam Mesylate (mean dose approximately 70 mg/day) and the tricyclic antidepressant desipramine (mean dose approximately 100 mg/day) demonstrated comparable efficacy in reducing melancholic and anxiety symptoms after 8 weeks [1]. However, in a separate 6-week study, Adinazolam treatment was not associated with any apparent change in 6-sulphatoxy melatonin output, whereas desipramine and other antidepressants are known to affect melatonin secretion [2].

Antidepressant Melatonin Geriatric Depression

Adinazolam vs. N-desmethyladinazolam (NDMAD): Differential Sedation and Psychomotor Impairment Potency

Direct comparison of intravenous (IV) Adinazolam, oral Adinazolam, IV NDMAD, and oral NDMAD in healthy volunteers revealed a clear hierarchy of psychomotor impairment. The magnitude of performance decrements was ranked: IV NDMAD > oral Adinazolam = oral NDMAD > IV Adinazolam, where '>' denotes a statistically significant difference [1]. This demonstrates that the active metabolite NDMAD is the primary driver of benzodiazepine-like effects, and that Adinazolam itself, particularly when administered IV, produces minimal impairment.

Pharmacodynamics Prodrug Metabolite Activity

Optimal Research and Industrial Application Scenarios for Adinazolam Mesylate Based on Differentiated Evidence


Investigating Prodrug Pharmacokinetics and Metabolite-Driven Pharmacodynamics

Adinazolam Mesylate is an ideal tool compound for research on prodrug metabolism and metabolite-driven pharmacodynamics. Its rapid clearance (t½ = 2.9 hours) and >80% conversion to the active metabolite N-desmethyladinazolam (NDMAD) provide a clean system for studying the temporal dissociation between parent compound exposure and active metabolite-mediated effects [1]. Comparative studies with IV and oral administration of both the prodrug and its active metabolite allow for precise pharmacokinetic-pharmacodynamic modeling [2].

Dissecting Differential Cognitive and Memory Impairment Profiles of Benzodiazepines

Researchers studying the nuanced cognitive effects of GABAergic drugs should select Adinazolam Mesylate for its distinct and dissociable impact on cognitive domains. Unlike alprazolam, Adinazolam SR produces a specific and significantly greater impairment of attention and working memory at comparable therapeutic doses, as demonstrated in head-to-head human trials [1]. This makes it a valuable tool for probing the neural circuits underlying working memory and for developing benzodiazepines with improved cognitive safety profiles.

Studying Antidepressant Mechanisms via Noradrenergic System Interactions

Adinazolam Mesylate is uniquely suited for preclinical research exploring the intersection of benzodiazepine and antidepressant mechanisms, specifically noradrenergic pathways. In rodent models, Adinazolam potentiates clonidine-induced aggression, mirroring the effect of the noradrenergic antidepressant desipramine, while its close structural analogs alprazolam and diazepam exert the exact opposite effect [1]. This divergent pharmacology makes Adinazolam a critical probe for delineating the non-GABAergic actions of triazolobenzodiazepines relevant to mood disorders.

Modeling Ethnic Variability in Benzodiazepine Pharmacokinetics for Precision Medicine Research

Adinazolam Mesylate serves as a well-characterized model substrate for studying ethnic-related differences in drug metabolism and clearance. Multi-ethnic pharmacokinetic studies have demonstrated that Asian subjects exhibit significantly higher Cmax, larger AUC, and lower clearance of both Adinazolam and its active metabolite NDMAD compared to Caucasian and African-American counterparts [1]. These established, quantifiable differences make Adinazolam a valuable tool for research into the pharmacogenomics of CYP3A-mediated drug metabolism and the development of ethnicity-aware dosing models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adinazolam Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.